![molecular formula C19H28N2O4 B2524815 Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921778-01-0](/img/structure/B2524815.png)
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intramolecular Interactions in Pyrolysis
Flash vacuum pyrolysis of certain carbamates yields complex mixtures, including pyrroles and hydroxypyridines. Studies like those by Cox et al. (2004) on derivatives during the pyrolysis of N-Alkenylisoxazolones reveal how intramolecular interactions can lead to the formation of intermediate 1,4-oxazepines, highlighting the importance of such compounds in understanding pyrolytic reactions and the potential for creating novel cyclic compounds through thermal decomposition processes Cox, Dixon, Lister, & Prager, 2004.
Agricultural Applications
Compounds like Carbendazim and Tebuconazole have been used in agriculture to control fungal diseases. Research on solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides by Campos et al. (2015) demonstrates the utility of carbamate derivatives in enhancing the delivery and efficacy of agricultural chemicals, reducing environmental toxicity Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015.
Photodegradation and Environmental Impact
The study of photodegradation processes, as seen in the work of Beachell and Chang (1972) on ethyl N-phenyl-carbamate, offers insights into the environmental breakdown of carbamate derivatives. Understanding how these compounds degrade under UV light can inform environmental safety assessments and the development of compounds with minimized ecological impact Beachell & Chang, 1972.
Synthetic Pathways and Medicinal Chemistry
Compounds with the 1,4-benzoxazepine structure, like those studied by Katritzky et al. (2001), show the versatility of carbamate derivatives in synthesizing complex organic molecules. These pathways are crucial in medicinal chemistry, where such frameworks are often part of pharmacologically active compounds Katritzky, Xu, He, & Mehta, 2001.
Pharmaceutical Applications
The development of ultra-short acting hypnotics, such as the work on Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate by El-Subbagh et al. (2008), illustrates the potential of carbamate derivatives in creating new therapeutic agents. These compounds have shown promise in anesthesia, demonstrating rapid onset and short duration of action, which are desirable properties in surgical settings El-Subbagh, El-kashef, Kadi, Abdel-Aziz, Hassan, Tettey, & Lehmann, 2008.
特性
IUPAC Name |
ethyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-6-24-18(23)20-14-7-8-16-15(11-14)21(10-9-13(2)3)17(22)19(4,5)12-25-16/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCXLDCLKIQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

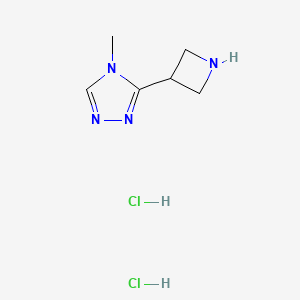

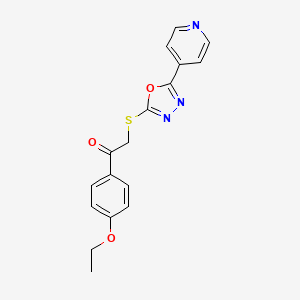

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)

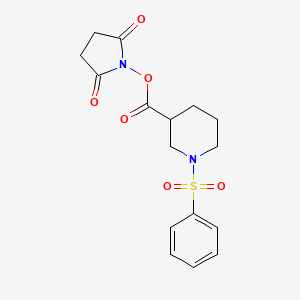
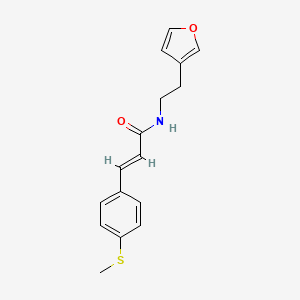
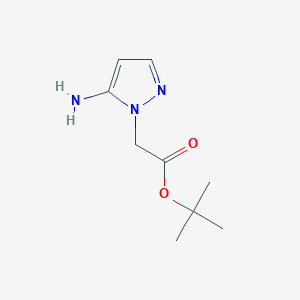
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)
